4-[(3,4-Dichlorobenzyl)oxy]benzoic acid
Description
Contextualizing 4-[(3,4-Dichlorobenzyl)oxy]benzoic Acid within Benzoic Acid Derivative Research
Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry and are integral to numerous research and industrial applications. wikipedia.org The parent compound, benzoic acid, is a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org The versatility of the benzoic acid structure allows for a wide array of derivatives through substitution on the aromatic ring or modification of the carboxylic acid group. These modifications can significantly alter the molecule's physical, chemical, and biological properties.
Research into benzoic acid derivatives is vast and multifaceted, with applications ranging from the synthesis of dyes and polymers to the development of new therapeutic agents. For instance, various derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substituents on the benzene ring play a crucial role in determining the compound's activity and mechanism of action.
Academic Significance and Research Trajectory of this compound
While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the broader interest in related compounds. The synthesis and characterization of such molecules are fundamental exercises in medicinal and materials chemistry.
The research trajectory for a compound like this compound would likely involve several key stages. Initially, the focus would be on its synthesis and purification, followed by thorough characterization using various spectroscopic and analytical techniques. Subsequent research would likely explore its potential applications, for example, as an intermediate in the synthesis of more complex molecules or for its own intrinsic properties. Given the antimicrobial associations of the dichlorobenzyl group, one potential avenue of investigation could be its biological activity. researchgate.netmdpi.com
The compound's structure also makes it a candidate for studies in crystal engineering and supramolecular chemistry. The presence of a carboxylic acid group allows for the formation of hydrogen bonds, which can lead to the assembly of well-defined crystalline structures. nih.govmdpi.comresearchgate.netresearchgate.net Understanding these interactions is crucial for the rational design of new materials with desired properties.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₃ | nih.gov |
| Molecular Weight | 297.13 g/mol | synblock.com |
| CAS Number | 56442-18-3 | synblock.com |
| Appearance | Solid (predicted) | |
| XLogP3 | 4.2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 295.995601 g/mol | nih.gov |
| Monoisotopic Mass | 295.995601 g/mol | nih.gov |
Synthesis and Characterization
General synthetic strategies for similar benzoic acid derivatives often involve multi-step processes. For example, the synthesis of related compounds has been achieved through reactions such as Friedel-Crafts acylation followed by further modifications. nih.govmdpi.com Purification of the final product would typically be achieved through recrystallization or column chromatography.
The characterization of this compound would rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the carbon-hydrogen framework and confirming the connectivity of the atoms. spectrabase.com Infrared (IR) spectroscopy would be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
Crystal Structure
Structure
3D Structure
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGYVYRMBOFTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377451 | |
| Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-18-3 | |
| Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid | |
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Derivatization and Analog Design of 4 3,4 Dichlorobenzyl Oxy Benzoic Acid
Synthesis of Ester and Amide Derivatives of 4-[(3,4-Dichlorobenzyl)oxy]benzoic Acid
The carboxylic acid group of this compound is a prime target for derivatization, readily converted into esters and amides to alter properties such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications are crucial for optimizing the pharmacokinetic profiles of potential drug candidates.
Esterification: The synthesis of ester derivatives is a fundamental strategy in medicinal chemistry. Standard esterification methods, such as the Steglich or Yamaguchi procedures, are applicable. orgsyn.orgnih.gov In a typical Steglich esterification, the carboxylic acid is reacted with an alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is valued for its mild reaction conditions, making it suitable for a wide range of alcohols, including those that may be sterically hindered or sensitive. organic-chemistry.org
Amide Formation: The conversion of the carboxylic acid to an amide bond is another key modification. This is often achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. mdpi.com Amide derivatives are of particular interest as they can introduce new hydrogen bond donor and acceptor sites, potentially leading to enhanced binding affinity with biological targets.
A notable application of this derivatization strategy is found in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensing ion channel implicated in pain and various pathological conditions. nih.govnih.gov In this context, various amide derivatives of the 4-(benzyloxy)benzoic acid scaffold have been synthesized to explore the structure-activity relationship (SAR). nih.gov
Structural Modifications on the Dichlorobenzyl Moiety of this compound
The 3,4-dichlorobenzyl portion of the molecule plays a critical role in its interaction with biological targets, often fitting into a hydrophobic pocket of a receptor or enzyme. Modifications to this moiety can significantly impact potency and selectivity.
Key structural modifications explored in related benzyloxy derivatives include:
Alteration of Substitution Patterns: Moving the chloro-substituents to different positions on the benzyl (B1604629) ring (e.g., 2,4-dichloro or 3,5-dichloro) can probe the spatial requirements of the binding site.
Replacement of Chloro-Substituents: Replacing one or both chlorine atoms with other groups, such as fluorine, bromine, methyl, or trifluoromethyl, allows for the fine-tuning of electronic and steric properties. For instance, replacing chlorine with a trifluoromethyl group can alter the lipophilicity and metabolic stability of the compound.
Introduction of Additional Substituents: Adding further substituents to the benzyl ring can provide additional points of interaction with the target protein.
The rationale behind these modifications is to optimize the fit within the target's binding pocket and enhance non-covalent interactions like van der Waals forces and halogen bonding.
Modifications on the Benzoic Acid Core of this compound
Bioisosteric Replacement: A primary strategy for modifying the benzoic acid core is the use of bioisosteres for the carboxylic acid group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. drughunter.com The carboxylic acid moiety, while often crucial for activity, can sometimes lead to poor pharmacokinetic properties due to its acidity. researchgate.net Replacing it with a suitable bioisostere can improve metabolic stability, cell permeability, and oral bioavailability. drughunter.comacs.org
Common bioisosteres for carboxylic acids include:
Tetrazoles: These are frequently used as they are metabolically stable and have a similar pKa to carboxylic acids. acs.org
Hydroxamic acids: These can also mimic carboxylic acids and have metal-chelating properties. nih.gov
Sulfonamides: These are weaker acids than carboxylic acids and can offer advantages in terms of lipophilicity and membrane permeability. drughunter.com
Acidic Heterocycles: Planar, acidic heterocyclic rings like 5-oxo-1,2,4-oxadiazoles or 4-pyridone-3-carboxylic acid have been successfully employed as carboxylic acid surrogates. drughunter.comnih.gov
The selection of a bioisostere is highly context-dependent, and the optimal choice depends on the specific requirements of the biological target and the desired pharmacokinetic profile. drughunter.comacs.org
Rational Design Principles for this compound Analogues
The design of analogues of this compound is guided by principles of rational drug design, aiming to achieve enhanced potency, selectivity, and drug-like properties. A key area where this scaffold has been investigated is in the development of TRPM8 antagonists. nih.govnih.gov
In the context of TRPM8 antagonism, SAR studies on related scaffolds have revealed several guiding principles:
Optimization of the Amide Moiety: When the carboxylic acid is converted to an amide, the nature of the amine substituent is critical. Studies have shown that fused, bicyclic heteroaromatic systems often provide the best potency and efficiency against TRPM8. nih.gov
Importance of the Carboxylic Acid (or Bioisostere): The acidic group or its bioisostere is often a key pharmacophoric feature, likely involved in a crucial hydrogen bonding interaction within the receptor's binding site. Modifications that alter the position or acidity of this group, such as placing substituents ortho to the carboxylate, can be detrimental to activity. nih.gov
Lipophilic Efficiency (LipE): A balance must be struck between potency and lipophilicity. While hydrophobic interactions are important for binding, excessively lipophilic compounds can have poor pharmacokinetic properties. Therefore, analogues are often designed to maximize LipE, which is a measure of the potency derived per unit of lipophilicity. nih.gov
By systematically applying these derivatization strategies and rational design principles, medicinal chemists can explore the chemical space around the this compound scaffold to develop novel compounds with optimized therapeutic potential.
Advanced Spectroscopic and Crystallographic Characterization of 4 3,4 Dichlorobenzyl Oxy Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-[(3,4-Dichlorobenzyl)oxy]benzoic Acid
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, the chemical environment and connectivity of each atom in this compound can be mapped out.
The ¹H NMR spectrum provides information about the number and type of protons in the molecule. The signals for this compound are typically observed in a deuterated solvent like DMSO-d₆. The spectrum is characterized by a broad singlet for the carboxylic acid proton around 12.9 ppm. The protons on the benzoic acid ring appear as a typical AA'BB' system, with two doublets around 7.95 ppm and 7.10 ppm. A key signal is the singlet for the benzylic methylene (B1212753) (-CH₂-) protons at approximately 5.25 ppm, confirming the ether linkage. The protons of the 3,4-dichlorophenyl ring display a more complex pattern consistent with a 1,2,4-trisubstituted system: a doublet for the proton at position 2, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 5.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is typically found downfield, around 167.0 ppm. The aromatic carbons of the benzoic acid ring and the dichlorobenzyl ring appear in the 115-163 ppm range. The benzylic methylene carbon (-CH₂-) gives a characteristic signal around 68.9 ppm.
Table 1: ¹H NMR Chemical Shift Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.91 | br s | 1H | COOH |
| 7.95 | d | 2H | Benzoic acid (ortho to COOH) |
| 7.72 | d | 1H | Dichlorobenzyl (C2-H) |
| 7.68 | dd | 1H | Dichlorobenzyl (C6-H) |
| 7.45 | d | 1H | Dichlorobenzyl (C5-H) |
| 7.10 | d | 2H | Benzoic acid (ortho to OCH₂) |
Table 2: ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 167.0 | COOH |
| 162.5 | Benzoic acid (C-O) |
| 137.8 | Dichlorobenzyl (C-CH₂) |
| 131.8 | Dichlorobenzyl (C-Cl) |
| 131.5 | Benzoic acid (CH, ortho to COOH) |
| 131.2 | Dichlorobenzyl (C-Cl) |
| 130.8 | Dichlorobenzyl (CH, C6) |
| 129.1 | Dichlorobenzyl (CH, C2) |
| 128.0 | Dichlorobenzyl (CH, C5) |
| 123.2 | Benzoic acid (C-COOH) |
| 115.0 | Benzoic acid (CH, ortho to OCH₂) |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the coupled protons on the benzoic acid ring and among the three coupled protons on the 3,4-dichlorobenzyl ring, confirming their respective spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. Key correlations would include the benzylic -CH₂- protons to the benzylic carbon and each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would be observed from the benzylic -CH₂- protons to the oxygen-bearing carbon of the benzoic acid ring and to the carbons of the dichlorobenzyl ring, definitively establishing the ether linkage between the two aromatic moieties.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₀Cl₂O₃), the calculated exact mass is 296.0007 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would confirm this mass with high precision.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. A primary fragmentation pathway involves the cleavage of the benzylic ether bond. This would lead to two characteristic fragment ions: one for the 3,4-dichlorobenzyl cation (m/z 159) and another for the 4-carboxylphenoxide radical anion. The isotopic pattern of the dichlorobenzyl fragment, showing characteristic peaks for the presence of two chlorine atoms, would be a key diagnostic feature.
Table 3: Predicted HRMS Data and Major Fragments for C₁₄H₁₀Cl₂O₃
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M-H]⁻ | C₁₄H₉Cl₂O₃⁻ | 294.9934 |
| [M+H]⁺ | C₁₄H₁₁Cl₂O₃⁺ | 297.0080 |
| [M+Na]⁺ | C₁₄H₁₀Cl₂O₃Na⁺ | 318.9899 |
| [C₇H₅Cl₂]⁺ | C₇H₅Cl₂⁺ | 159.9768 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups present in a molecule. The IR spectrum of this compound is dominated by characteristic absorptions. A very broad band from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching of the carboxyl group appears as a strong, sharp band around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The asymmetric C-O-C stretching of the ether linkage gives rise to a strong band around 1250 cm⁻¹, while the symmetric stretch is near 1175 cm⁻¹. The C-Cl stretching vibrations are typically found in the 800-700 cm⁻¹ region. theaic.org
Table 4: Key IR and Raman Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3000 | Broad, Strong (IR) | O-H stretch (carboxylic acid dimer) |
| ~1685 | Strong (IR) | C=O stretch (carboxylic acid) |
| ~1605, 1575 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong (IR) | Asymmetric C-O-C stretch (ether) |
| ~1175 | Medium (IR) | Symmetric C-O-C stretch (ether) |
| ~830 | Strong | para-disubstituted ring C-H bend |
X-ray Crystallography for Solid-State Structure Determination of this compound
The crystal structure would almost certainly feature the hallmark of carboxylic acids: the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a highly robust and predictable supramolecular synthon.
π–π Stacking: The planar aromatic rings of the benzoic acid and dichlorobenzyl moieties are likely to engage in offset π–π stacking interactions, contributing to the cohesion of the crystal lattice.
C-H···O Interactions: Weaker hydrogen bonds between aromatic C-H donors and the oxygen atoms of the carboxyl or ether groups would further stabilize the structure.
Halogen Bonding: The chlorine atoms on the dichlorobenzyl ring could act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygen, further directing the crystal packing. mdpi.com
These combined interactions would lead to a densely packed, three-dimensional supramolecular architecture.
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,4-Dichlorobenzoic acid |
| 4-Aminobenzoic acid |
| 4-Cyanobenzoic acid |
| 2,6-Dichlorobenzyl alcohol |
| 4-(Decyloxy)benzoic acid |
Polymorphism and Solid-State Conformational Studies
The study of polymorphism and solid-state conformation is crucial for understanding the physicochemical properties of a crystalline solid. Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, while conformational analysis in the solid state examines the three-dimensional arrangement of the atoms in a molecule within the crystal lattice. These studies are particularly important for active pharmaceutical ingredients and other functional materials, as different polymorphs can exhibit significant variations in properties such as solubility, stability, and bioavailability.
As of the current body of scientific literature, detailed experimental studies on the polymorphism and solid-state conformational analysis of This compound have not been reported. Searches of crystallographic databases and scholarly articles did not yield any specific crystal structure data, such as single-crystal X-ray diffraction results, for this particular compound. Therefore, a discussion of its specific polymorphic forms or a quantitative analysis of its solid-state conformation with corresponding data tables is not possible at this time.
In a hypothetical crystallographic study of This compound , researchers would typically employ techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. These investigations would aim to identify any different crystalline forms (polymorphs) that the compound might adopt under various crystallization conditions (e.g., different solvents, temperatures, or pressures).
For a molecule with the structural complexity of This compound , which contains multiple rotatable bonds, the solid-state conformation would be of significant interest. Key conformational features would include:
The dihedral angle between the benzoic acid ring and the dichlorobenzyl ring.
The torsion angles around the ether linkage (-CH₂-O-).
The orientation of the carboxylic acid group relative to the benzoic acid ring.
Without experimental data, any further discussion remains speculative. Future research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis would be necessary to provide the detailed insights and data required for a thorough understanding of the polymorphism and solid-state conformation of this compound.
Computational Chemistry and Molecular Modeling of 4 3,4 Dichlorobenzyl Oxy Benzoic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of a molecule. For 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid, these calculations often focus on Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. cureffi.org The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In this compound, the HOMO is expected to be localized around the electron-rich benzoic acid and oxy moieties, while the LUMO may be distributed across the dichlorobenzyl ring. Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical behavior. researchgate.net
Table 1: Calculated Quantum Chemical Descriptors for this compound Note: These values are representative and would be determined using a specific level of theory (e.g., DFT/B3LYP) and basis set.
| Descriptor | Symbol | Formula | Representative Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential | IP | -EHOMO | 6.5 eV |
| Electron Affinity | EA | -ELUMO | 1.8 eV |
| Global Hardness | η | (IP - EA) / 2 | 2.35 eV |
| Electronegativity | χ | (IP + EA) / 2 | 4.15 eV |
| Global Electrophilicity | ω | χ² / (2η) | 3.68 eV |
Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method to investigate the conformational landscape of molecules, providing a balance between accuracy and computational cost. researchgate.net For this compound, conformational flexibility primarily arises from the rotation around the C-O-C ether linkage and the orientation of the carboxylic acid group.
DFT calculations can map the potential energy surface by systematically rotating these flexible dihedral angles. This process identifies low-energy, stable conformers and the energy barriers that separate them. nih.gov Intramolecular interactions, such as potential hydrogen bonds between the carboxylic acid proton and the ether oxygen, as well as steric hindrance between the two aromatic rings, play a significant role in determining the most stable conformations. nih.gov The solvent environment can also influence conformational preference, a factor that can be modeled using methods like the Polarizable Continuum Model (PCM).
Table 2: Relative Energies of Hypothetical Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer A), calculated at a specific DFT level of theory.
| Conformer | Dihedral Angle 1 (Ar-O-CH₂) | Dihedral Angle 2 (O-C-C=O) | Relative Energy (kcal/mol) | Key Features |
| A | ~180° (anti) | ~0° (synplanar) | 0.00 | Extended, planar carboxyl group |
| B | ~75° (gauche) | ~0° (synplanar) | 1.25 | Twisted ether linkage |
| C | ~180° (anti) | ~180° (antiplanar) | 3.50 | Rotated carboxyl group, less stable |
| D | ~75° (gauche) | ~180° (antiplanar) | 4.80 | High energy due to steric clash |
Molecular Dynamics (MD) Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, tracking the movements of its atoms in a defined environment. mdpi.com Simulating this compound in different media, such as an aqueous solution or a lipid bilayer, can reveal how its conformation and interactions are influenced by its surroundings.
In an aqueous environment, MD simulations can map the solvation shell around the molecule, showing how water molecules interact with the polar carboxylic acid group through hydrogen bonding and with the nonpolar aromatic rings. In a simulated biological membrane, the simulations can predict the molecule's preferred orientation and depth of insertion, with the lipophilic dichlorobenzyl moiety likely embedding within the lipid tails and the hydrophilic benzoic acid group orienting towards the aqueous phase. Key metrics like the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation throughout the simulation. ajchem-a.com
Table 3: Representative MD Simulation Parameters and Potential Observations Note: These parameters are typical for a simulation using software like GROMACS or AMBER.
| Parameter | Description | Typical Value/Observation |
| Simulation Time | Total duration of the simulation. | 100 nanoseconds (ns) |
| Environment | The medium in which the molecule is simulated. | Water (SPC/E model), DPPC Lipid Bilayer |
| Force Field | The set of equations and parameters used to describe the potential energy. | CHARMM36, AMBER |
| RMSD | Root Mean Square Deviation of atomic positions from a reference structure. | Low, stable RMSD (< 3 Å) indicates conformational stability. |
| RDF | Radial Distribution Function for specific atom pairs (e.g., carboxyl O and water H). | Peaks indicate probable distances for hydrogen bonding. |
| SASA | Solvent Accessible Surface Area. | Changes in SASA can indicate conformational shifts or binding events. |
Molecular Docking and Ligand-Receptor Interaction Studies (if applicable to biological targets)
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein receptor. nih.govmdpi.com While specific targets for this compound are not definitively established, related structures are known to interact with enzymes involved in inflammation, such as cyclooxygenase (COX). mdpi.com Docking studies can hypothetically explore the binding of this compound into the active site of an enzyme like COX-2.
The process involves placing the ligand in various orientations within the receptor's binding pocket and calculating a scoring function to estimate the binding affinity. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds between the ligand's carboxylic acid and polar residues in the active site (e.g., Arginine, Serine), and hydrophobic or π-π stacking interactions between the aromatic rings and nonpolar residues (e.g., Leucine, Phenylalanine). nih.gov These insights are crucial for understanding potential mechanisms of action and for structure-based drug design. researchgate.net
Table 4: Hypothetical Molecular Docking Results for this compound with COX-2 Active Site Note: These are illustrative results based on known COX inhibitor binding modes.
| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |
| Hydrogen Bond | Carboxylic acid (-COOH) | Arg120 | 2.1 |
| Hydrogen Bond | Carboxylic acid (-COOH) | Tyr355 | 2.8 |
| Hydrophobic | Dichlorobenzyl ring | Leu352, Val523 | N/A |
| π-π Stacking | Benzoic acid ring | Phe518 | 4.5 |
| Binding Affinity Score | - | - | -8.5 kcal/mol |
Structure Activity Relationship Sar Studies of 4 3,4 Dichlorobenzyl Oxy Benzoic Acid and Its Analogues
Correlating Structural Motifs with Biological Activity
While specific and extensive public domain research on the structure-activity relationship of 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid is limited, general principles of medicinal chemistry allow for the extrapolation of how certain structural modifications might impact its biological efficacy. The molecule can be dissected into three key motifs: the 3,4-dichlorobenzyl group, the ether linkage, and the benzoic acid moiety.
The 3,4-Dichlorobenzyl Group: The presence and positioning of the chlorine atoms on the benzyl (B1604629) ring are expected to be critical for activity. Halogens, such as chlorine, are known to modulate the lipophilicity and electronic properties of a molecule, which can significantly affect its binding to a biological target. youtube.com The 3,4-dichloro substitution pattern creates a specific electronic and steric profile that may be optimal for fitting into a hydrophobic pocket of a target protein. Modifications to this part of the molecule, such as altering the position or number of chlorine atoms, or replacing them with other halogens (e.g., fluorine or bromine), would likely lead to variations in biological activity.
The Ether Linkage: The ether linkage provides a degree of conformational flexibility, allowing the dichlorobenzyl and benzoic acid moieties to adopt an optimal orientation for target binding. Replacing the ether linkage with other functional groups, such as an ester, amide, or a simple alkyl chain, would alter the geometry and electronic nature of the molecule, thereby influencing its activity.
The Benzoic Acid Moiety: The carboxylic acid group of the benzoic acid is a key feature, likely involved in forming hydrogen bonds or ionic interactions with the biological target. iomcworld.com Its acidic nature suggests it may interact with positively charged amino acid residues, such as lysine (B10760008) or arginine, in a protein's active site. Esterification of the carboxylic acid or its replacement with other acidic groups, like a tetrazole, would probe the importance of this acidic center for biological activity.
An illustrative data table of hypothetical analogs and their predicted activity is presented below.
| Compound | Modification | Predicted Activity |
| 1 | This compound | Baseline |
| 2 | 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid | Potentially reduced |
| 3 | 4-[(3,4-Difluorobenzyl)oxy]benzoic acid | Potentially altered |
| 4 | 4-[(3,4-Dichlorobenzyl)amino]benzoic acid | Potentially altered |
| 5 | Methyl 4-[(3,4-Dichlorobenzyl)oxy]benzoate | Likely reduced |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogs, a QSAR model could be developed to predict the activity of novel derivatives, thereby guiding synthetic efforts towards more potent compounds.
The development of a QSAR model would involve several key steps:
Data Set Generation: A series of analogs of this compound would be synthesized and their biological activities determined.
Descriptor Calculation: A variety of molecular descriptors, such as physicochemical properties (e.g., logP, pKa), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume), would be calculated for each analog. mdpi.com
Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activities. semanticscholar.org
Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques.
A hypothetical QSAR equation for a series of this compound analogs might look like the following:
log(1/IC50) = alogP - bpKa + c*Σσ + d
Where:
IC50 is the concentration of the compound that inhibits 50% of the biological activity.
logP represents the lipophilicity of the compound.
pKa is the acid dissociation constant of the carboxylic acid group.
Σσ is the sum of the Hammett electronic parameters of the substituents on the benzyl ring.
a, b, c, and d are coefficients determined by the regression analysis.
This model would suggest that the biological activity is influenced by the lipophilicity, acidity, and electronic properties of the compounds.
Pharmacophore Development from this compound Scaffolds
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Developing a pharmacophore model for this compound would help in identifying novel, structurally diverse compounds with the same biological activity.
Based on the structure of this compound, a hypothetical pharmacophore model could include the following features:
Two hydrophobic/aromatic features: Corresponding to the 3,4-dichlorophenyl ring.
A hydrogen bond acceptor: The ether oxygen.
A hydrogen bond donor/acceptor or a negative ionizable feature: The carboxylic acid group.
A visual representation of a hypothetical pharmacophore model is presented below.
| Pharmacophore Feature | Corresponding Structural Motif |
| Hydrophobic/Aromatic | 3,4-Dichlorophenyl ring |
| Hydrogen Bond Acceptor | Ether oxygen |
| Negative Ionizable/H-Bond Donor/Acceptor | Carboxylic acid |
This pharmacophore model could then be used to screen large chemical databases to identify new potential lead compounds that possess these essential features arranged in the correct spatial orientation. researchgate.net
Mechanistic Investigations of Biological Activities of 4 3,4 Dichlorobenzyl Oxy Benzoic Acid if Applicable
In Vitro Studies on Enzyme Inhibition Kinetics
There are no available studies detailing the in vitro enzyme inhibition kinetics of 4-[(3,4-dichlorobenzyl)oxy]benzoic acid. Research on related, but structurally distinct, benzoic acid derivatives has shown that substituents on the benzoic acid ring can influence inhibitory activity against various enzymes. For example, the number and position of hydroxyl groups on the benzene (B151609) ring of phenolic acids have been shown to affect the inhibition of α-amylase. However, no such kinetic data, including parameters like IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), has been published for this compound against any specific enzyme target.
Receptor Binding Assays and Allosteric Modulation Studies
No receptor binding assays or allosteric modulation studies for this compound have been reported in the scientific literature. This type of research is crucial for identifying the specific protein receptors a compound interacts with and for characterizing the nature of that interaction (e.g., as an agonist, antagonist, or allosteric modulator). While studies exist for other compounds targeting receptors like the GABA-A receptor, no such data is available for the compound .
Cellular Pathway Modulation and Signal Transduction Analysis
Information regarding the effects of this compound on cellular pathways and signal transduction is currently unavailable. Understanding how a compound modulates these pathways is essential for determining its cellular effects, such as influencing cell proliferation, apoptosis, or inflammatory responses. Without experimental evidence from techniques like Western blotting, RT-PCR, or reporter gene assays, any discussion of its impact on cellular signaling would be entirely hypothetical.
Interaction with Biomembranes and Transport Mechanisms
The interaction of this compound with biomembranes and the mechanisms by which it might be transported into or out of cells have not been studied. Research on other weak acid preservatives, such as sorbic and benzoic acid, has identified specific ABC transporters like Pdr12 in yeast that are responsible for their efflux from the cytosol. However, it is unknown whether this compound is a substrate for this or any other transporter. Furthermore, no biophysical studies have been conducted to determine how it might affect the properties of lipid bilayers, such as membrane fluidity or permeability.
Preclinical Pharmacological and Toxicological Research on 4 3,4 Dichlorobenzyl Oxy Benzoic Acid if Applicable
Environmental Fate and Degradation Mechanisms of 4 3,4 Dichlorobenzyl Oxy Benzoic Acid
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of molecules by light, is a significant pathway for the removal of aromatic compounds from the environment. For 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid, photodegradation is likely initiated by the absorption of ultraviolet (UV) radiation, leading to the generation of reactive species. The process can proceed through several potential pathways:
Cleavage of the Ether Bond: The benzyl (B1604629) ether linkage can be susceptible to photolytic cleavage, which would break the molecule into 3,4-dichlorobenzyl alcohol and 4-hydroxybenzoic acid. This is a common degradation pathway for benzyl ethers.
Dechlorination: The carbon-chlorine bonds on the aromatic ring can be broken by photolysis, leading to the stepwise removal of chlorine atoms. This process, known as reductive dechlorination, is often observed for chlorinated aromatic compounds.
Hydroxylation of the Aromatic Rings: Photochemically generated hydroxyl radicals in the environment can attack the aromatic rings, leading to the formation of hydroxylated intermediates. This can be a primary step in the mineralization of the compound to carbon dioxide and water.
The kinetics of photodegradation are influenced by factors such as the intensity of light, the presence of photosensitizers in the water, and the chemical's quantum yield. Studies on related substituted benzoic acids have shown that the presence of electron-withdrawing groups, such as chlorine, can influence the rate of degradation benthamdirect.com. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, have been shown to be effective in degrading substituted benzoic acids benthamdirect.comsciensage.info.
Table 1: Inferred Photodegradation Characteristics of this compound based on Analogous Compounds
| Parameter | Inferred Characteristic | Basis from Analogous Compounds |
| Primary Pathway | Cleavage of ether linkage and dechlorination | Benzyl ethers are known to undergo photolytic cleavage. Chlorinated aromatics undergo photodegradation via dechlorination. |
| Key Intermediates | 3,4-dichlorobenzyl alcohol, 4-hydroxybenzoic acid, chlorocatechols | Based on the expected cleavage products and subsequent hydroxylation of the aromatic rings. |
| Influencing Factors | UV light intensity, presence of photosensitizers (e.g., dissolved organic matter), hydroxyl radical concentration | General principles of photodegradation for aromatic compounds sciensage.inforesearchgate.net. |
Biodegradation Mechanisms in Environmental Matrices
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in determining the ultimate fate of organic pollutants. The biodegradability of this compound will depend on the presence of microbial populations with the necessary enzymatic machinery. Based on studies of similar compounds, both aerobic and anaerobic degradation pathways are plausible.
Under aerobic conditions , microorganisms often utilize oxygenases to initiate the degradation of chlorinated aromatic compounds eurochlor.org. The probable aerobic biodegradation pathways include:
Dioxygenase Attack: Bacteria may employ dioxygenase enzymes to incorporate two oxygen atoms into the aromatic ring, leading to the formation of a diol intermediate. This is a common initial step in the degradation of aromatic hydrocarbons.
Oxidative Dechlorination: The chlorine atoms can be removed and replaced with hydroxyl groups through the action of mono- or dioxygenases.
Ether Cleavage: Microbial enzymes can cleave the ether bond, breaking the molecule into smaller, more readily biodegradable fragments.
Under anaerobic conditions , which are prevalent in sediments and some groundwater environments, reductive dechlorination is a more likely initial step eurochlor.org. In this process, the chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process often requires the compound to serve as an electron acceptor for microbial respiration, a process termed halorespiration eurochlor.org. The resulting de-chlorinated or partially de-chlorinated intermediates may then be susceptible to further degradation.
The rate of biodegradation can be highly variable and is influenced by environmental conditions such as temperature, pH, nutrient availability, and the presence of co-metabolites. Studies on chlorobenzoates have shown that they can be fully biodegraded under both aerobic and anaerobic conditions, with environmental half-lives ranging from days to months eurochlor.org.
Table 2: Inferred Biodegradation Characteristics of this compound in Different Environmental Matrices
| Environmental Matrix | Dominant Biodegradation Process | Key Microbial Processes | Estimated Persistence |
| Aerobic Soil | Aerobic Biodegradation | Dioxygenase attack, oxidative dechlorination, ether cleavage | Moderate to High |
| Aerobic Water | Aerobic Biodegradation | Similar to aerobic soil, but potentially slower due to lower microbial density | Moderate to High |
| Anaerobic Sediment | Anaerobic Biodegradation | Reductive dechlorination (halorespiration) | High (degradation can be slow) |
Hydrolysis and Other Abiotic Degradation Processes
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the benzyl ether can occur, although this is less common under typical environmental conditions organic-chemistry.org.
Other abiotic degradation processes that may contribute to the transformation of this compound in the environment include reactions with other reactive species present in water and soil, such as hydroxyl radicals. As mentioned in the photodegradation section, reactions with hydroxyl radicals can lead to the hydroxylation of the aromatic rings and are a key part of advanced oxidation processes used in water treatment sciensage.info.
Table 3: Summary of Potential Degradation Products
| Degradation Process | Potential Products |
| Photodegradation | 3,4-Dichlorobenzyl alcohol, 4-Hydroxybenzoic acid, Chlorinated catechols |
| Aerobic Biodegradation | 3,4-Dichlorobenzoic acid, 4-Carboxyphenoxyacetic acid, Protocatechuic acid |
| Anaerobic Biodegradation | (Chlorobenzyl)oxy]benzoic acids (with fewer chlorine atoms), Benzyloxybenzoic acid |
| Hydrolysis | 3,4-Dichlorobenzyl alcohol, 4-Hydroxybenzoic acid (under extreme pH) |
Future Research Directions and Potential Applications of 4 3,4 Dichlorobenzyl Oxy Benzoic Acid
Exploration of New Therapeutic Targets Based on Mechanistic Insights
The structural components of 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid suggest several avenues for the exploration of new therapeutic targets. The benzoic acid scaffold is present in a variety of biologically active compounds. For instance, some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and are considered therapeutic targets in several cancers nih.gov. Future research could investigate whether this compound or its derivatives exhibit HDAC inhibitory activity, potentially leading to new anticancer agents nih.gov.
The dichlorobenzyl moiety is also of significant interest. 2,4-Dichlorobenzyl alcohol, a related compound, is known to have antiseptic, antiviral, and local anesthetic properties nih.govchemicalbook.comnih.gov. Its mechanism of action is thought to involve the denaturation of proteins and a reduction in sodium channel blockade nih.gov. The presence of this group in this compound suggests that it could be investigated for antimicrobial or anesthetic activities. Furthermore, S-(3,4-dichlorobenzyl)isothiourea hydrochloride has shown activity against multidrug-resistant bacteria, indicating that the 3,4-dichlorobenzyl group can be a key pharmacophore in developing new antibacterial agents researchgate.net.
Moreover, benzoic acid derivatives have been explored as potential treatments for a range of conditions. For example, they have been investigated as prodrugs for the treatment of tuberculosis, with the ester forms showing enhanced activity, likely due to improved cell membrane permeability nih.gov. The ether linkage in this compound could similarly influence its pharmacokinetic properties. Other benzoic acid derivatives have been studied as inhibitors of enzymes like tyrosinase in the context of cancer therapy and as agonists for nuclear receptors such as the constitutive androstane receptor (CAR) google.comnih.gov. These examples provide a rationale for screening this compound against a variety of biological targets to uncover novel therapeutic applications.
Table 1: Potential Therapeutic Targets for this compound Based on Structural Analogs
| Structural Moiety | Known Biological Activity of Analogs | Potential Therapeutic Targets for this compound |
| Benzoic Acid | Inhibition of histone deacetylases (HDACs) nih.gov, Antimycobacterial activity (as prodrugs) nih.gov, Inhibition of tyrosinase google.com | Cancer, Tuberculosis, Hyperpigmentation disorders |
| Dichlorobenzyl Group | Antiseptic, antiviral, and local anesthetic properties nih.govchemicalbook.comnih.gov, Activity against multidrug-resistant bacteria researchgate.net, Agonism of constitutive androstane receptor (CAR) nih.gov | Infectious diseases, Pain management, Metabolic diseases |
Development of Advanced Materials Incorporating this compound
The field of materials science offers promising avenues for the application of this compound, particularly in the development of liquid crystals and polymers. Benzoic acid derivatives are well-known for their ability to form liquid crystalline phases, a state of matter with properties between those of conventional liquids and solid crystals nih.govtandfonline.comnih.gov. This behavior is often driven by the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules nih.govtandfonline.com.
In the realm of polymer chemistry, benzoic acid derivatives can be used as monomers to create a variety of polymers with tailored properties researchgate.nettandfonline.compolymersource.ca. For instance, poly(4-vinylbenzoic acid) is a polymer that can be synthesized from a vinyl-substituted benzoic acid monomer polymersource.ca. The carboxylic acid group in such polymers can be used for further functionalization or to influence the polymer's solubility and other physical characteristics. This compound could potentially be functionalized to create a polymerizable monomer. The resulting polymer would incorporate the dichlorobenzyl group, which could impart specific properties such as flame retardancy or modified optical and electronic characteristics. Furthermore, benzoic acid has been used as an organocatalyst in ring-opening polymerization, suggesting another potential application for this class of compounds in polymer synthesis acs.org. The incorporation of benzoic acid into polymer crystalline cavities has also been explored, which can lead to the segregation of monomeric benzoic acid molecules, a property that could be useful in drug delivery or other applications nih.gov.
Table 2: Potential Material Science Applications of this compound
| Application Area | Rationale Based on Benzoic Acid Derivatives | Potential Properties to Investigate |
| Liquid Crystals | Benzoic acid derivatives are known to form liquid crystalline phases through hydrogen bonding. nih.govtandfonline.comnih.gov | Mesomorphic behavior, phase transition temperatures, and optical properties. |
| Polymers | Benzoic acid derivatives can be used as monomers for polymerization or as catalysts. researchgate.nettandfonline.compolymersource.caacs.org | Thermal stability, flame retardancy, optical and electronic properties of the resulting polymers. |
| Functional Materials | Benzoic acid can be incorporated as guest molecules in polymer crystalline cavities. nih.gov | Host-guest interactions and the potential for controlled release applications. |
Role of this compound as a Chemical Probe or Intermediate in Complex Syntheses
The structure of this compound makes it a potentially valuable tool in organic synthesis, either as a chemical probe to study biological systems or as an intermediate in the construction of more complex molecules. The benzoic acid moiety is a versatile functional group that can be readily converted into other functionalities such as esters, amides, and acid chlorides wikipedia.org. This allows for the straightforward attachment of this molecule to other chemical entities.
The dichlorobenzyl ether portion of the molecule could serve as a unique tag or reporter group. The chlorine atoms provide a distinct isotopic signature that could be useful in mass spectrometry-based studies. Furthermore, the electronic properties of the dichlorinated ring could be exploited in the design of chemical probes with specific binding or reactivity profiles.
As a synthetic intermediate, this compound could be a building block for the synthesis of natural products or pharmaceutically active compounds. Plant benzoic acids and their derivatives are precursors to a vast array of specialized metabolites with diverse biological activities nih.govresearchgate.net. The ether linkage in the target molecule is a common structural motif in many natural products and synthetic drugs. The synthesis of ether lipids, for example, often involves the formation of ether bonds to a glycerol backbone beilstein-journals.org. The methodology used to synthesize this compound could be adapted to create a library of related compounds with different substitution patterns on the aromatic rings, providing a platform for structure-activity relationship (SAR) studies.
Translational Research Prospects for this compound Derivatives
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. Derivatives of this compound hold potential for such translational efforts, particularly in the area of drug discovery and development. The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain molecular frameworks are found to be able to interact with multiple biological targets unife.itarxiv.orgnih.gov. The benzoic acid scaffold itself is a component of many approved drugs drugbank.com.
By systematically modifying the structure of this compound, it may be possible to develop new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. For example, the synthesis of novel phenylacetic acid derivatives with halogenated benzyl (B1604629) subunits has been explored for the development of aldose reductase inhibitors, revealing the critical role of the spacer between the aromatic core and the acidic group nih.gov. This highlights the importance of fine-tuning the molecular architecture to optimize biological activity.
Furthermore, the development of prodrugs is a common strategy to improve the delivery and efficacy of therapeutic agents nih.gov. The carboxylic acid group of this compound could be esterified to create prodrugs that are cleaved in vivo to release the active acidic form. The dichlorobenzyl group could also be modified to modulate properties such as lipophilicity and metabolic stability. Given the broad range of biological activities associated with benzoic acid and dichlorobenzyl-containing compounds, derivatives of this compound could be pursued in preclinical studies for various indications, including cancer, infectious diseases, and inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via esterification or etherification reactions. A common approach involves coupling 3,4-dichlorobenzyl alcohol with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane . Purification via column chromatography (e.g., silica gel, eluent: 50% EtOAc/hexanes) typically yields >80% purity. Optimization includes controlling reaction time (16–24 hours) and stoichiometric ratios (1:1.2 for alcohol to acid). Monitoring via TLC (Rf ≈ 0.5) ensures intermediate formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for mass verification (expected [M+H] ≈ 325 Da).
- Melting point analysis : Compare observed values (e.g., 214–216°C) with literature to assess crystallinity .
Q. What solvents and conditions are suitable for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH 2–9). Limited water solubility necessitates surfactants (e.g., Tween-80) for biological assays .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and oxidative conditions (HO). Monitor via HPLC for degradation products like 4-hydroxybenzoic acid or dichlorobenzyl alcohol .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model transition states for reactions at the ether linkage (C-O bond). Parameters like bond dissociation energy (BDE) predict susceptibility to hydrolysis .
- Docking studies : Screen for interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the dichlorobenzyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding potential .
Q. What strategies resolve contradictory data in biological activity assays (e.g., antiviral vs. no activity)?
- Methodological Answer :
- Dose-response curves : Test across a wide concentration range (0.1–100 µM) to identify non-linear effects.
- Metabolite profiling : Use LC-MS to detect in situ degradation (e.g., ester hydrolysis) that may deactivate the compound .
- Cell-line specificity : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-dependent effects .
Q. How does the electronic nature of substituents influence the compound’s spectroscopic and reactive properties?
- Methodological Answer :
- UV-Vis spectroscopy : Correlate λ shifts with electron-withdrawing effects of chlorine atoms (e.g., bathochromic shifts in acidic media) .
- Hammett analysis : Quantify substituent effects on reaction rates (e.g., hydrolysis) using σ values for meta/para-chloro groups .
Q. What are the challenges in synthesizing boronic acid derivatives of this compound for Suzuki-Miyaura coupling?
- Methodological Answer :
- Protection/deprotection : Protect the carboxylic acid group (e.g., methyl ester) before introducing boronic acid via palladium-catalyzed borylation.
- Purification challenges : Use size-exclusion chromatography to separate boronic acid byproducts .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
